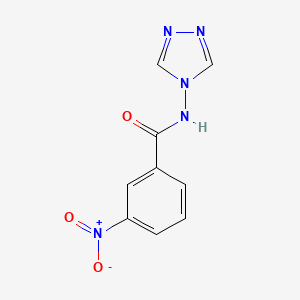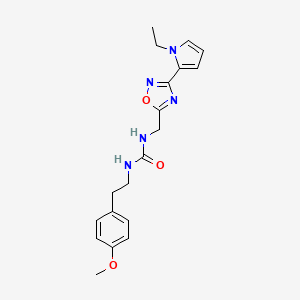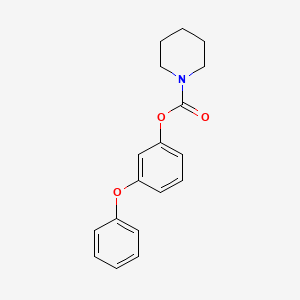![molecular formula C21H29N3O B2742724 6-Tert-butyl-2-[1-(2-phenylethyl)piperidin-4-yl]pyridazin-3-one CAS No. 2320381-35-7](/img/structure/B2742724.png)
6-Tert-butyl-2-[1-(2-phenylethyl)piperidin-4-yl]pyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Tert-butyl-2-[1-(2-phenylethyl)piperidin-4-yl]pyridazin-3-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery.
Applications De Recherche Scientifique
6-Tert-butyl-2-[1-(2-phenylethyl)piperidin-4-yl]pyridazin-3-one has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent inhibitory activity against various enzymes, including protein kinase C and glycogen synthase kinase 3β. This makes it a promising lead compound for the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
Mécanisme D'action
The mechanism of action of 6-Tert-butyl-2-[1-(2-phenylethyl)piperidin-4-yl]pyridazin-3-one involves the inhibition of specific enzymes, which play a crucial role in various cellular processes. For example, the inhibition of protein kinase C by the compound leads to the suppression of cell proliferation and angiogenesis, which are essential for tumor growth. Similarly, the inhibition of glycogen synthase kinase 3β by the compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-Tert-butyl-2-[1-(2-phenylethyl)piperidin-4-yl]pyridazin-3-one depend on the specific enzyme that is inhibited by the compound. For example, the inhibition of protein kinase C by the compound leads to the suppression of cell proliferation and angiogenesis, which are essential for tumor growth. Similarly, the inhibition of glycogen synthase kinase 3β by the compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-Tert-butyl-2-[1-(2-phenylethyl)piperidin-4-yl]pyridazin-3-one in lab experiments include its high potency and selectivity for specific enzymes, which makes it an ideal lead compound for drug discovery. However, the compound has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on 6-Tert-butyl-2-[1-(2-phenylethyl)piperidin-4-yl]pyridazin-3-one. One potential direction is the development of new derivatives of the compound with improved solubility and bioavailability. Another direction is the evaluation of the compound's efficacy in animal models of various diseases, including cancer, Alzheimer's disease, and diabetes. Additionally, the compound's mechanism of action could be further elucidated to identify new targets for drug discovery. Finally, the compound's safety and toxicity profile could be investigated in more detail to ensure its suitability for clinical use.
Conclusion:
In conclusion, 6-Tert-butyl-2-[1-(2-phenylethyl)piperidin-4-yl]pyridazin-3-one is a promising lead compound for drug discovery due to its potent inhibitory activity against specific enzymes. The compound has potential applications in various fields, including medicinal chemistry and drug discovery. However, further research is needed to fully understand the compound's mechanism of action, efficacy, and safety profile.
Méthodes De Synthèse
The synthesis of 6-Tert-butyl-2-[1-(2-phenylethyl)piperidin-4-yl]pyridazin-3-one involves the reaction of 1-(2-phenylethyl)piperidin-4-amine with 3,3-dimethylbutanoyl chloride in the presence of triethylamine and dichloromethane. The resulting product is then treated with hydrazine hydrate and acetic acid to obtain the final compound. The synthesis method has been optimized to achieve high yields and purity of the compound.
Propriétés
IUPAC Name |
6-tert-butyl-2-[1-(2-phenylethyl)piperidin-4-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O/c1-21(2,3)19-9-10-20(25)24(22-19)18-12-15-23(16-13-18)14-11-17-7-5-4-6-8-17/h4-10,18H,11-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYVLMRNJANOKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)C2CCN(CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Tert-butyl-2-[1-(2-phenylethyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2742642.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2742643.png)


![2-{2-[4-(2,3-dihydro-1H-inden-5-yl)-1-oxo-2(1H)-phthalazinyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2742648.png)
![methyl 2-(8-(3,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2742649.png)
![Cyclopropyl(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2742650.png)

![[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2742654.png)


![N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]quinoline-2-carboxamide](/img/structure/B2742661.png)

